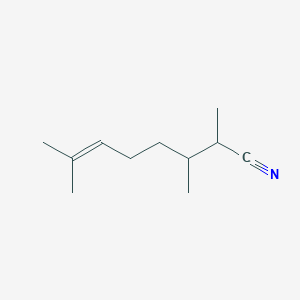
2,2-Dimethyl-N-phenyloxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-phenyloxan-4-amine is an organic compound that belongs to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups This particular compound features a phenyl group attached to the nitrogen atom, along with a 2,2-dimethyl substitution on the oxan-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-phenyloxan-4-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of a suitable haloalkane with an amine. For instance, the reaction of 2,2-dimethyl-4-chloroxane with aniline (phenylamine) under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, such as a nitro derivative, in the presence of a suitable catalyst like palladium on carbon. This method allows for the selective reduction of the nitro group to an amine, producing the desired compound in high yield.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-phenyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
2,2-Dimethyl-N-phenyloxan-4-amine has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can serve as a ligand in biochemical studies, helping to elucidate the binding interactions with various biological targets.
Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: In industrial applications, it can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-phenyloxan-4-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific context of its use, but common targets may include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins of interest.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-N-methyl-oxan-4-amine: Similar structure but with a methyl group instead of a phenyl group.
2,2-Dimethyl-N-ethyl-oxan-4-amine: Similar structure with an ethyl group substitution.
N-Phenyl-oxan-4-amine: Lacks the 2,2-dimethyl substitution.
Uniqueness
2,2-Dimethyl-N-phenyloxan-4-amine is unique due to the combination of the phenyl group and the 2,2-dimethyl substitution on the oxan-4-amine structure. This unique arrangement imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability, specific binding affinities, and distinct reactivity profiles.
Properties
CAS No. |
78028-31-6 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2,2-dimethyl-N-phenyloxan-4-amine |
InChI |
InChI=1S/C13H19NO/c1-13(2)10-12(8-9-15-13)14-11-6-4-3-5-7-11/h3-7,12,14H,8-10H2,1-2H3 |
InChI Key |
MVJUXEWBYVZRRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


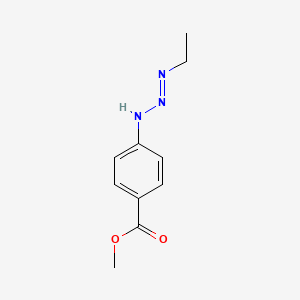
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

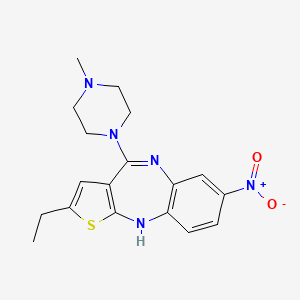
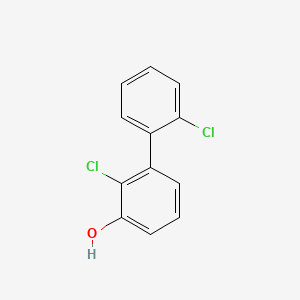
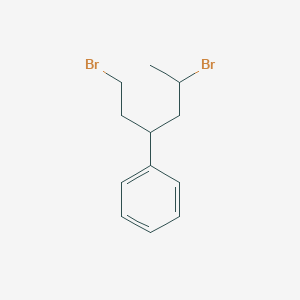
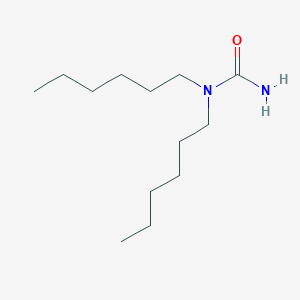
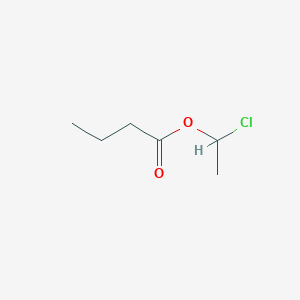
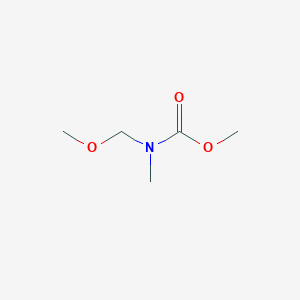

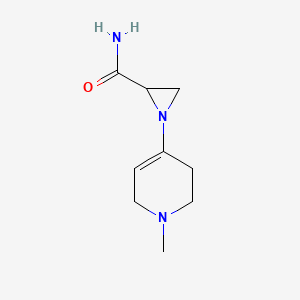
![1,1'-{3-Methyl-3-[2-(prop-2-en-1-yl)phenyl]cycloprop-1-ene-1,2-diyl}dibenzene](/img/structure/B14434876.png)
